molecular formula C19H23ClN2O3S B2919552 1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 1172891-50-7

1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No. B2919552
CAS RN: 1172891-50-7
M. Wt: 394.91
InChI Key: BWOBZMSHHYEIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Isoquinolines : Compounds similar to the target chemical have been utilized in the synthesis of isoquinolines. For instance, N-acyl- and N-methanesulfonyl-1,2,3,4-tetrahydro-7-methoxyisoquinolins were oxidized to produce title compounds with specific structural features (Hoshino, Suzuki, & Ogasawara, 2001).

  • Renal Vasodilation Activity : Research shows that derivatives of tetrahydroisoquinoline, similar in structure to the target compound, have exhibited potent renal vasodilation activities, suggesting their potential therapeutic applications (Anan, Tanaka, Tsuzuki, Yokota, Yatsu, & Fujikura, 1996).

  • Microwave-Assisted Cleavage : Studies involving microwave-assisted cleavage of related compounds indicate the potential for rapid demethylation, which is significant in radiochemistry and for synthesizing precursor compounds for labeling by alkylation (Fredriksson & Stone-Elander, 2002).

  • Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides, akin to the target compound, have been identified as potent inhibitors of methionine aminopeptidase, a process significant in enzymatic reactions and potential therapeutic interventions (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

  • Intramolecular Hydrogen Bonds : Research on compounds structurally related to the target chemical has highlighted the significance of intramolecular hydrogen bonds in chemistry, particularly in the synthesis of complex molecular structures (Li & Sammes, 1983).

  • Asymmetric Synthesis of Isoquinolines : Derivatives of tetrahydroisoquinoline have been used in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, indicating their role in producing enantiomerically pure compounds, which is vital in pharmaceutical chemistry (Wünsch & Nerdinger, 1999).

  • Docking Studies and Crystal Structure Analysis : Similar compounds have been used in docking studies and crystal structure analysis to understand their orientation and interaction in enzyme active sites, aiding in the development of new drugs (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

  • Reduction of Nitroarenes and Azaaromatic Compounds : Research has shown the use of compounds structurally similar to the target chemical in the reduction of nitroarenes to aminoarenes, an important process in chemical synthesis (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

  • Synthesis of Iminooxime Ligands and Their Complexes : Studies have been conducted on the synthesis of ligands and complexes using compounds with similar molecular structures, which have implications in catalysis and material science (Mutlu & Irez, 2008).

  • Sulfonamide Synthesis : The synthesis and characterization of compounds structurally related to the target chemical have been extensively studied, contributing to the understanding of sulfonamide chemistry and its applications (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-25-12-11-22-10-2-3-16-6-9-18(13-19(16)22)21-26(23,24)14-15-4-7-17(20)8-5-15/h4-9,13,21H,2-3,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOBZMSHHYEIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

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